Methyl 5-methylpyrazine-2-carboxylate

Pharmaceutical Intermediate Chemical Procurement Stability

For process chemistry and generic drug development, this is the mandatory alkyl-ester intermediate for the patented Glipizide synthetic route (WO2018078657A1). The parent acid cannot be substituted because of its instability and discoloration issues. Sourced as a stable solid (mp 92 °C), this compound ensures reproducible results for medicinal chemists developing anti-tuberculosis DNA gyrase inhibitors and for materials scientists assembling luminescent lanthanide or ruthenium bipyrazine complexes. Procure the form with proven shelf-life and reactivity.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 41110-33-2
Cat. No. B1584754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylpyrazine-2-carboxylate
CAS41110-33-2
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)OC
InChIInChI=1S/C7H8N2O2/c1-5-3-9-6(4-8-5)7(10)11-2/h3-4H,1-2H3
InChIKeyCRBOSZMVDHYLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methylpyrazine-2-carboxylate (CAS 41110-33-2): A Key Pyrazine Ester for Pharmaceutical Intermediates


Methyl 5-methylpyrazine-2-carboxylate (CAS 41110-33-2) is a pyrazine derivative characterized by a methyl group at the 5-position and a carboxylate ester at the 2-position of the ring [1]. It is a solid compound at room temperature with a molecular weight of 152.15 g/mol . This heterocyclic building block is primarily valued as a critical intermediate in the synthesis of pharmaceuticals like the anti-diabetic drug Glipizide and in coordination chemistry for materials science applications .

Why Generic Substitution of Methyl 5-methylpyrazine-2-carboxylate is Non-Trivial


Substituting Methyl 5-methylpyrazine-2-carboxylate with its close analog, 5-Methylpyrazine-2-carboxylic acid, or other pyrazine esters is not trivial due to key differences in reactivity, physical state, and established synthetic utility. The methyl ester is specifically employed in patented pharmaceutical synthesis routes for Glipizide where the free acid would not react effectively with sulfonamide intermediates under similar conditions [1]. Furthermore, the compound exists as a stable solid with a defined melting point of 92 °C, whereas the parent acid is reported as unstable and prone to discoloration upon storage, creating distinct handling and procurement considerations [2].

Quantitative Evidence Guide: Methyl 5-methylpyrazine-2-carboxylate vs. Analogs


Defined Physical State and Stability vs. Parent Acid

Methyl 5-methylpyrazine-2-carboxylate provides a stable, solid alternative to its parent acid, 5-Methylpyrazine-2-carboxylic acid. While the methyl ester is a solid with a melting point of 92 °C , the free acid is an off-white solid with a melting point of 164-166 °C that is explicitly reported as unstable and discolors upon standing [1]. This instability necessitates more stringent storage conditions for the acid, impacting procurement and long-term project feasibility.

Pharmaceutical Intermediate Chemical Procurement Stability

Patented Reactivity as a Key Intermediate in Glipizide Synthesis

Methyl 5-methylpyrazine-2-carboxylate is the specified alkyl ester for the synthesis of the anti-diabetic drug Glipizide, as detailed in a patented process. The patent claims the reaction of 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide with an alkyl ester of 5-methyl pyrazine-2-carboxylic acid to obtain Glipizide, and explicitly designates that the alkyl ester is methyl 5-methylpyrazine-2-carboxylate [1]. This direct specification in a commercial pharmaceutical process represents a unique and validated application not claimed for other esters or the free acid.

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Reported Biological Activity: Bacterial DNA Gyrase Inhibition

Methyl 5-methylpyrazine-2-carboxylate has been reported to inhibit the activity of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, and therefore is proposed as a potential anti-tuberculosis agent . While quantitative IC50 or MIC data for this specific compound is not provided in the source, the report of a specific mechanism of action (DNA gyrase inhibition) distinguishes it from general antimicrobial activity reports for other pyrazine derivatives. This provides a defined biochemical hypothesis for further investigation.

Antimicrobial Research Mechanism of Action Tuberculosis

Versatile Scaffold for Ligand and Materials Science Applications

Methyl 5-methylpyrazine-2-carboxylate serves as a versatile precursor for synthesizing ligands used in coordination chemistry and materials science. It is a key intermediate in the preparation of 5,5′-dimethyl-2,2′-bipyrazine derivatives, which are used to coordinate transition metals for applications in solar energy conversion [1]. Additionally, it has been used in the synthesis of novel europium(III) complexes and lanthanide metal-organic frameworks (MOFs) . This contrasts with its non-methylated analog, Methyl pyrazine-2-carboxylate, which lacks the 5-methyl group that can impart different steric and electronic properties to the resulting complexes.

Coordination Chemistry Materials Science Ligand Synthesis

Procurement-Focused Application Scenarios for Methyl 5-methylpyrazine-2-carboxylate


Reproducing the Patented Synthesis of the Anti-Diabetic Drug Glipizide

This is the most validated and specific application for this compound. Research groups focused on process chemistry, generic drug development, or the synthesis of Glipizide and its impurities should procure this compound. The patent WO2018078657A1 explicitly claims its use as the reactive alkyl ester, making it a mandatory reagent for following this commercially viable synthetic route [1].

Synthesizing Ligands for Solar Energy Conversion and Luminescent Materials

Coordination chemists and materials scientists can reliably use this compound as a building block to synthesize 5,5′-dimethyl-2,2′-bipyrazine and other nitrogen-containing heterocyclic ligands. The established synthetic pathway supports the creation of complexes with transition metals like ruthenium for solar energy studies and lanthanides like europium for luminescent materials [2].

Investigating Structure-Activity Relationships in Anti-Tubercular Agents

Medicinal chemistry teams exploring new treatments for tuberculosis can use this compound as a validated starting point. Its reported activity as a bacterial DNA gyrase inhibitor provides a clear biochemical hypothesis to test through the synthesis of novel derivatives. This focused approach can be more efficient than screening larger, more generic pyrazine libraries .

Sourcing a Stable Building Block for 5-Methylpyrazine Derivatives

For any research program requiring a 5-methylpyrazine moiety, this methyl ester is the superior procurement choice over the parent acid. Its stability as a solid with a melting point of 92 °C ensures a longer shelf life and more reproducible experimental outcomes, avoiding the degradation and discoloration issues associated with the free acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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